Cas no 80-09-1 (4,4'-Sulfonyldiphenol)

Il 4,4'-Sulfonyldiphenol, noto anche come bisfenolo S, è un composto organico aromatico con formula molecolare C12H10O4S. Questo diolo è caratterizzato dalla presenza di un gruppo solfonico centrale che collega due unità fenoliche, conferendogli elevata stabilità termica e resistenza chimica. Viene utilizzato come intermedio nella sintesi di polimeri ad alte prestazioni, come polieteri e resine epossidiche, grazie alla sua capacità di migliorare la resistenza al calore e la durabilità dei materiali. Inoltre, trova applicazione nella produzione di coloranti e come additivo in materiali compositi. La sua struttura rigida e la reattività dei gruppi idrossilici lo rendono un componente versatile in chimica industriale.
4,4'-Sulfonyldiphenol structure
4,4'-Sulfonyldiphenol structure
Nome del prodotto:4,4'-Sulfonyldiphenol
Numero CAS:80-09-1
MF:C12H10O4S
MW:250.270402431488
MDL:MFCD00002350
CID:34198
PubChem ID:24846593

4,4'-Sulfonyldiphenol Proprietà chimiche e fisiche

Nomi e identificatori

    • 4,4'-Sulfonyldiphenol
    • 4,4-Dihydroxydiphenylsulfone
    • SDP
    • 4-hydroxyphenyl sulfone
    • 4,4-sulphonyldiphenol
    • Bis(4-hydroxyphenyl) sulphone
    • Bis(4-hydroxyphenyl)sulfone
    • Bisphenol S~4,4-Dihydroxydiphenyl sulphone~4-Hydroxyphenyl sulphone~4,4-Sulphonyldiphenol
    • Bisphenol S
    • 4,4'-Dihydroxydiphenylsulfone
    • 4,4'-Dihydroxy Diphenyl Sulphone
    • 4,4-Sulfonyldiphenol
    • 4-(4-hydroxyphenyl)sulfonylphenol
    • 4,4`-Dihydroxydiphenylsulfone
    • 4,4'-Dihydroxydiphenyl Sulfone
    • Bis(4-hydroxyphenyl) sulfone
    • Phenol, 4,4'-sulfonylbis-
    • Bis(p-hydroxyphenyl) sulfone
    • 4,4'-Sulfonylbisphenol
    • Diphone C
    • 4,4'-Bisphenol S
    • Bis(p-hydroxyphenyl)sulfone
    • BPS 1
    • 1,1'-Sulfonylbis(4-hydroxybenzene)
    • P,P'-Dihydroxydiphenyl sulfone
    • 4,4'-Sulphonyldiphenol
    • PHENOL, 4,4'-SULFONYLDI-
    • CC
    • NCGC00164029-01
    • EU-0066997
    • FT-0623040
    • CAS-80-09-1
    • 3OX4RR782R
    • CS-W012643
    • NCGC00259292-01
    • 6JD
    • STK267009
    • E82999
    • 4,4'-dihydroxy diphenyl sulfone
    • CHEBI:34372
    • AI3-08667
    • Tox21_302843
    • AC-11720
    • NSC 683541
    • bis(4-hydroxylphenyl) sulfone
    • Phenol,4'-sulfonylbis-
    • AMY40793
    • Tox21_201743
    • A839834
    • BRN 2052954
    • NSC683541
    • 4-(4-hydroxybenzenesulfonyl)phenol
    • NSC8712
    • 4,4/'-Sulfonyldiphenol
    • 4,4'-Dihydroxydiphenylsulphone
    • BIS(4-HYDROXY(PHENYL))SULPHONE
    • NSC-683541
    • BIS(4-HYDROXY(PHENYL))SULFONE
    • 1,1'-Sulfonylbis[4-hydroxybenzene]
    • EC 201-250-5
    • NSC 57909
    • 4,4'-Dihydroxydiphenyl sulphone
    • AB00275288-05
    • 4-(4-hydroxyphenylsulfonyl)phenol
    • CCRIS 2647
    • DS-5781
    • NCGC00256437-01
    • EN300-18083
    • Oprea1_709121
    • EINECS 201-250-5
    • 4,4'-Dihydroxydiphenylsulfone; Bis(4-hydroxyphenyl) sulfone; Bisphenol S; SDP
    • SCHEMBL18838
    • 4,4'-dihydroxy diphenylsulfone
    • SMR000554491
    • WLN: QR DSWR DQ
    • BP_06 (BPS)
    • bisphenols
    • BISPHENOL-S
    • Bisphenol??S, analytical standard
    • NSC-8712
    • UNII-3OX4RR782R
    • 4,4'-Sulfonylbis[phenol]
    • HMS2866C04
    • DTXCID602409
    • Q418379
    • Bisphenol S (4,4')
    • HSDB 8087
    • AKOS000119535
    • IDI1_019571
    • 1, 1'-SULFONYLBIS(4-HYDROXYBENZENE)
    • C12H10O4S
    • W-104249
    • ChemDiv3_000253
    • di-(4-Hydroxyphenyl)sulfone
    • 4,4'-Sulfonyldiphenol, 98%
    • CHEMBL384441
    • MLS001195068
    • LS-105122
    • BPS (Bisphenol S)
    • DTXSID3022409
    • InChI=1/C12H10O4S/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12/h1-8,13-14
    • 4-[(4-hydroxyphenyl)sulfonyl]phenol
    • DHDPhS
    • BIDD:ER0209
    • B0495
    • BBL004108
    • Cambridge id 5137133
    • NSC 8712
    • 4-06-00-05809 (Beilstein Handbook Reference)
    • Z57158549
    • MFCD00002350
    • 80-09-1
    • NCGC00164029-02
    • F0266-0794
    • 4,4′-Sulfonyldiphenol
    • Sulphonylbisphenol
    • NS00010610
    • 4,4'-Sulfonyldiphenol (4,4'-Dihydroxydiphenylsulfone)
    • 25641-61-6
    • EINECS 247-158-9
    • 4,4′-Sulfonylbis[phenol] (ACI)
    • Phenol, 4,4′-sulfonyldi- (6CI, 8CI)
    • 1,1′-Sulfonylbis[4-hydroxybenzene]
    • 4,4′-Bisphenol S
    • 4,4′-Dihydroxydiphenyl sulfone
    • Bisphenol S sulfonic acid ester
    • BPS-FF 1
    • BPS-H
    • BPS-N
    • BPS-P
    • BS 3
    • BS 3 (phenol)
    • BS-PN
    • D 8
    • Diphone A
    • Diphone D
    • Dynamar FC 5157E
    • Dynamar FC 5166
    • Ex 1B
    • HC-DS
    • p,p′-Dihydroxydiphenyl sulfone
    • HY-W011927
    • 4,4\\'-sulfonyldiphenol
    • 1ST000912
    • MDL: MFCD00002350
    • Inchi: 1S/C12H10O4S/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12/h1-8,13-14H
    • Chiave InChI: VPWNQTHUCYMVMZ-UHFFFAOYSA-N
    • Sorrisi: O=S(C1C=CC(O)=CC=1)(C1C=CC(O)=CC=1)=O
    • BRN: 2052954

Proprietà calcolate

  • Massa esatta: 250.03000
  • Massa monoisotopica: 250.029979
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 17
  • Conta legami ruotabili: 2
  • Complessità: 302
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Conta Tautomer: 3
  • XLogP3: 1.9
  • Superficie polare topologica: 83

Proprietà sperimentali

  • Colore/forma: Ago bianco come cristalli.
  • Densità: 1.366
  • Punto di fusione: 247°C(lit.)
  • Punto di ebollizione: 505.3°C at 760 mmHg
  • Punto di infiammabilità: 259.4 °C
  • Indice di rifrazione: 1.5220 (estimate)
  • PH: 6.6-7.0 (100g/l, H2O, 20℃)
  • Solubilità: 1.1g/l
  • Coefficiente di ripartizione dell'acqua: 1.1 g/L (20 ºC)
  • Stabilità/Periodo di validità: Stable. Incompatible with strong bases, acid chloride, acid anhydrides, strong oxidizing agents.
  • PSA: 82.98000
  • LogP: 3.01140
  • λmax: 295(H2O)(lit.)
  • Solubilità: È solubile in idrocarburi alifatici, alcoli ed eteri, leggermente solubile negli aromi e scarsamente solubile in acqua.

4,4'-Sulfonyldiphenol Informazioni sulla sicurezza

  • Simbolo: GHS07
  • Prompt:avviso
  • Parola segnale:Warning
  • Dichiarazione di pericolo: H319
  • Dichiarazione di avvertimento: P305+P351+P338
  • Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
  • WGK Germania:2
  • Codice categoria di pericolo: R36
  • Istruzioni di sicurezza: S26-S39
  • RTECS:SM8925000
  • Identificazione dei materiali pericolosi: Xi
  • Condizioni di conservazione:Store at room temperature
  • Frasi di rischio:R36
  • TSCA:Yes
  • Termine di sicurezza:S26;S39

4,4'-Sulfonyldiphenol Dati doganali

  • CODICE SA:2930909090
  • Dati doganali:

    Codice doganale cinese:

    2930909090

    Panoramica:

    2930909090. Altri composti organici dello zolfo. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:30,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per

    Riassunto:

    2930909090. altri composti organici solforati. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:30,0%

4,4'-Sulfonyldiphenol Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S37230-100g
4,4-Sulfonyldiphenol
80-09-1
100g
¥59.0 2021-09-07
Enamine
EN300-18083-10.0g
4-(4-hydroxybenzenesulfonyl)phenol
80-09-1 97%
10g
$27.0 2023-05-03
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A17342-250g
Bis(4-hydroxyphenyl) sulfone, 99%
80-09-1 99%
250g
¥664.00 2023-02-28
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
S817959-10kg
4,4'-Sulfonyldiphenol
80-09-1 99%
10kg
¥1,796.00 2022-09-28
BAI LING WEI Technology Co., Ltd.
BPA-S-N-50mg
Bisphenol S
80-09-1
50mg
¥ 232 2022-04-26
Apollo Scientific
OR61049-100g
4,4'-Sulphonyldiphenol
80-09-1 97%
100g
£35.00 2024-05-25
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
B0495-25G
Bis(4-hydroxyphenyl) Sulfone
80-09-1 >98.0%(T)(HPLC)
25g
¥120.00 2024-04-15
TRC
B447390-500g
Bis(4-hydroxyphenyl) Sulfone
80-09-1
500g
$ 153.00 2023-04-18
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R014994-2.5kg
4,4'-Sulfonyldiphenol
80-09-1 99%
2.5kg
¥514 2023-09-07
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R014994-100g
4,4'-Sulfonyldiphenol
80-09-1 99%
100g
¥37 2023-09-07

4,4'-Sulfonyldiphenol Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Acetohydroxamic acid ,  Potassium carbonate Solvents: Dimethyl sulfoxide ;  20 min, rt
1.2 rt → 80 °C; 12 h, 80 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
Riferimento
Synthesis of Phenols from Aryl Ammonium Salts under Mild Conditions
Ni, Pufan; et al, Journal of Organic Chemistry, 2022, 87(19), 12677-12687

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Sodium periodate Catalysts: Imidazole ,  Silica ,  (SP-5-12)-Chloro[2,3,7,8,12,13,17,18-octabromo-5,10,15,20-tetraphenyl-21H,23H-po… Solvents: Acetonitrile ,  Water ;  rt; 10 min, rt → 40 °C
Riferimento
Highly efficient oxidation of sulfides with sodium periodate catalyzed by reusable silica supported Mn(Br8TPP)Cl and Mn(TPP)Cl catalysts under various reaction conditions
Mirkhani, Valiollah; et al, Applied Catalysis, 2009, 353(1), 61-67

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: 1,3-Dimethyl-2-imidazolidinone ,  Calcium hydride ,  Cesium hydroxide ;  19 h, 150 °C; 150 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Riferimento
Hydroxylation-Depolymerization of Oxyphenylene-Based Super Engineering Plastics To Regenerate Arenols
Minami, Yasunori ; et al, JACS Au, 2023, 3(8), 2323-2332

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Hydrogen peroxide Catalysts: 2732900-19-3 (bonded to Fe3O4) Solvents: Ethanol ;  570 min, rt
Riferimento
Schiff base complex of Mo supported on iron oxide magnetic nanoparticles (Fe3O4) as recoverable nanocatalyst for the selective oxidation of sulfides
Aghajani, Milad; et al, Journal of the Iranian Chemical Society, 2017, 14(5), 963-975

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Hydrogen peroxide Catalysts: 2732900-19-3 (bonded to Fe3O4) Solvents: Acetonitrile ;  440 min, 35 °C
Riferimento
Schiff base complex of Mo supported on iron oxide magnetic nanoparticles (Fe3O4) as recoverable nanocatalyst for the selective oxidation of sulfides
Aghajani, Milad; et al, Journal of the Iranian Chemical Society, 2017, 14(5), 963-975

Metodo di produzione 6

Condizioni di reazione
1.1 0 °C; 0 °C → rt; 30 min, rt
2.1 Solvents: Dichloromethane ;  rt; overnight, rt
3.1 Reagents: Acetohydroxamic acid ,  Potassium carbonate Solvents: Dimethyl sulfoxide ;  20 min, rt
3.2 rt → 80 °C; 12 h, 80 °C
3.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
Riferimento
Synthesis of Phenols from Aryl Ammonium Salts under Mild Conditions
Ni, Pufan; et al, Journal of Organic Chemistry, 2022, 87(19), 12677-12687

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Sodium cyanoborohydride Solvents: Acetic acid ;  overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  30 min, 0 °C
2.1 Solvents: Dichloromethane ;  rt; overnight, rt
3.1 Reagents: Acetohydroxamic acid ,  Potassium carbonate Solvents: Dimethyl sulfoxide ;  20 min, rt
3.2 rt → 80 °C; 12 h, 80 °C
3.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
Riferimento
Synthesis of Phenols from Aryl Ammonium Salts under Mild Conditions
Ni, Pufan; et al, Journal of Organic Chemistry, 2022, 87(19), 12677-12687

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Sulfuric acid
Riferimento
Synthesis of some esters of 4,4'-dihydroxydiphenyl sulfone and carboxylic acids
Baranov, S. N.; et al, Zhurnal Obshchei Khimii, 1958, 28, 1274-6

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: 1,3-Dimethyl-2-imidazolidinone ,  Cesium hydroxide ;  4 h, 150 °C; 150 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Riferimento
Hydroxylation-Depolymerization of Oxyphenylene-Based Super Engineering Plastics To Regenerate Arenols
Minami, Yasunori ; et al, JACS Au, 2023, 3(8), 2323-2332

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Hydrogen peroxide Catalysts: Trifluoromethanesulfonic acid ,  Sodium tungsten oxide (Na2WO4) Solvents: Methanol ;  2 h, 30 °C
Riferimento
Sulfoxidation inside a hypercrosslinked microporous network nanotube catalyst
Shi, Zhaocheng; et al, New Journal of Chemistry, 2020, 44(4), 1542-1547

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: 1,3-Dimethyl-2-imidazolidinone ,  Calcium hydride ,  Cesium hydroxide ;  19 h, 150 °C; 150 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Riferimento
Hydroxylation-Depolymerization of Oxyphenylene-Based Super Engineering Plastics To Regenerate Arenols
Minami, Yasunori ; et al, JACS Au, 2023, 3(8), 2323-2332

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: 1,3-Benzenedisulfonic acid ,  Sulfuric acid Solvents: Mesitylene
Riferimento
Preparation of highly pure 4,4'-dihydroxydiphenyl sulfone.
, Japan, , ,

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Hydrogen peroxide Catalysts: Bis(acetylacetonato)dioxomolybdenum (supported on imine-functionalized zeolite H-beta) ;  50 min, rt
Riferimento
Efficient molybdenum catalyzed chemoselective, solvent-free oxidation of sulfides to sulfones at room temperature
Hadigavabar, Ali Dadashi; et al, Journal of the Chilean Chemical Society, 2018, 63(1), 3829-3833

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Water ,  N-Fluorobenzenesulfonimide ;  24 h, rt
Riferimento
Selective synthesis of sulfoxides and sulfones via controllable oxidation of sulfides with N-fluorobenzenesulfonimide
Xu, Xiaobo; et al, Organic & Biomolecular Chemistry, 2021, 19(40), 8691-8695

Metodo di produzione 15

Condizioni di reazione
1.1 Reagents: Diisopropylethylamine ,  Potassium pyrosulfite Catalysts: Palladium diacetate ,  Tri-tert-butylphosphonium tetrafluoroborate Solvents: Dimethylformamide ;  rt → 100 °C; 20 h, 100 °C
Riferimento
Palladium-catalyzed One-step Synthesis of Symmetrical Diaryl Sulfones from Aryl Halides and a Sulfur Dioxide Surrogate
Tanaka, Hiromichi; et al, Chemistry Letters, 2019, 48(8), 760-763

Metodo di produzione 16

Condizioni di reazione
1.1 Reagents: Diisopropylethylamine ,  Potassium pyrosulfite Catalysts: Palladium diacetate ,  Tri-tert-butylphosphonium tetrafluoroborate Solvents: Dimethylformamide ;  rt → 100 °C; 20 h, 100 °C
Riferimento
Palladium-catalyzed One-step Synthesis of Symmetrical Diaryl Sulfones from Aryl Halides and a Sulfur Dioxide Surrogate
Tanaka, Hiromichi; et al, Chemistry Letters, 2019, 48(8), 760-763

Metodo di produzione 17

Condizioni di reazione
1.1 Solvents: Isopropanol ,  Isoamyl alcohol ;  1 h, 60 °C
Riferimento
Study on water removal control in synthesis and purification of bisphenol S
Zhang, Tianyong; et al, Huaxue Tongbao, 2016, 79(3), 259-263

Metodo di produzione 18

Condizioni di reazione
Riferimento
Highly pure 4,4'-dihydroxydiphenyl sulfone
, World Intellectual Property Organization, , ,

Metodo di produzione 19

Condizioni di reazione
1.1 Solvents: Dichloromethane ;  rt; overnight, rt
2.1 Reagents: Acetohydroxamic acid ,  Potassium carbonate Solvents: Dimethyl sulfoxide ;  20 min, rt
2.2 rt → 80 °C; 12 h, 80 °C
2.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
Riferimento
Synthesis of Phenols from Aryl Ammonium Salts under Mild Conditions
Ni, Pufan; et al, Journal of Organic Chemistry, 2022, 87(19), 12677-12687

Metodo di produzione 20

Condizioni di reazione
1.1 Reagents: Triethylamine ,  Hexachlorocyclotriphosphazene Solvents: Acetone ,  Toluene ;  5 h, 40 °C
Riferimento
Studies of selective detection of picric acid in solution phase using fluorescent polyphosphazene nanofibers
Wei, Wei; et al, Gaofenzi Xuebao, 2015, (12), 1477-1485

Metodo di produzione 21

Condizioni di reazione
1.1 Reagents: Potassium bicarbonate ,  Sodium carbonate ,  Potassium carbonate Solvents: Water ;  126.76 min, 0 °C
1.2 16 h, 0 °C
Riferimento
Concentrated Aqueous Peroxodicarbonate: Efficient Electrosynthesis and Use as Oxidizer in Epoxidations, S-, and N-Oxidations
Seitz, Ann-Katrin; et al, Angewandte Chemie, 2022, 61(25),

Metodo di produzione 22

Condizioni di reazione
1.1 Reagents: Sulfuric acid ,  Phosphonic acid Solvents: 1,2,4-Trimethylbenzene
Riferimento
Liquid-crystal aromatic polyesters containing azo and sulfone units
Qiu, Ming Yan; et al, Asian Journal of Chemistry, 2014, 26(22), 7759-7762

Metodo di produzione 23

Condizioni di reazione
1.1 Catalysts: 2,2′-Bipyridine ,  Nickel dichloride Solvents: Dimethylformamide ,  Acetonitrile ;  5 min, rt
1.2 Reagents: Potassium tert-butoxide ;  rt; 12 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene ,  Hydrogen peroxide Catalysts: Zinc chloride Solvents: Methanol ;  rt; 16 h, 80 °C
Riferimento
Room temperature nickel-catalyzed cross-coupling of aryl-boronic acids with thiophenols: synthesis of diarylsulfides
Bhowmik, Amit; et al, Organic & Biomolecular Chemistry, 2020, 18(13), 2447-2458

4,4'-Sulfonyldiphenol Raw materials

4,4'-Sulfonyldiphenol Preparation Products

4,4'-Sulfonyldiphenol Fornitori

Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:80-09-1)
Numero d'ordine:SDF227
Stato delle scorte:in Stock
Quantità:25KG,200KG,1000KG
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Wednesday, 27 November 2024 14:57
Prezzo ($):
Fornitori consigliati
Jiangsu Xinsu New Materials Co., Ltd
(CAS:80-09-1)
SFD231
Purezza:99%
Quantità:25KG,200KG,1000KG
Prezzo ($):Inchiesta
Suzhou Senfeida Chemical Co., Ltd
(CAS:80-09-1)4,4-dihydroxydiphenyl sulfone (bisphenol S)
sfd9745
Purezza:99.9%
Quantità:200kg
Prezzo ($):Inchiesta